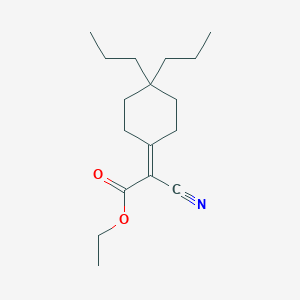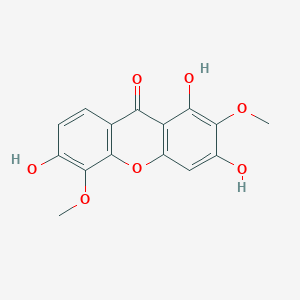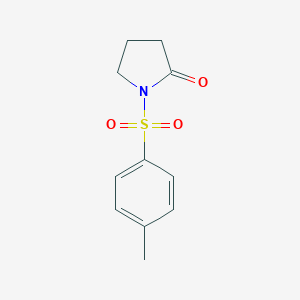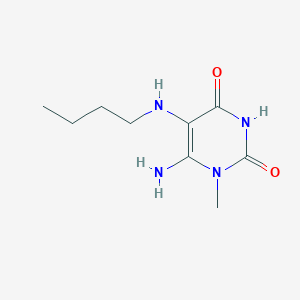
6-Amino-5-butylamino-1-methyluracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-butylamino-1-methyluracil, also known as S-triazine compound, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of uracil and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 6-Amino-5-butylamino-1-methyluracil is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in plants, leading to their death. It has also been shown to have an effect on the photosynthetic process in plants.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-Amino-5-butylamino-1-methyluracil has minimal toxicity and is not harmful to humans or animals. However, it has been shown to have some effects on the liver and kidneys in rats when administered in high doses. It has also been shown to have an effect on the growth and development of plants.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Amino-5-butylamino-1-methyluracil in lab experiments is its low toxicity and high solubility in water. This makes it easy to handle and use in experiments. However, one of the limitations of this compound is its high cost and limited availability.
Orientations Futures
There are several potential future directions for the study of 6-Amino-5-butylamino-1-methyluracil. One area of research could be in the development of new herbicides for use in agriculture. Another area of research could be in the development of new corrosion inhibitors for use in the oil and gas industry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on plant growth and development.
Conclusion
In conclusion, 6-Amino-5-butylamino-1-methyluracil is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been studied for its herbicidal properties, potential use as a corrosion inhibitor, and effects on plant growth and development. While there are limitations to its use, there are also several potential future directions for the study of this compound.
Méthodes De Synthèse
The most common method of synthesizing 6-Amino-5-butylamino-1-methyluracil is through the reaction of uracil with butylamine and formaldehyde. This method involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, to promote the reaction. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
6-Amino-5-butylamino-1-methyluracil has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of agriculture, where it has been shown to have herbicidal properties. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propriétés
Numéro CAS |
131598-63-5 |
|---|---|
Nom du produit |
6-Amino-5-butylamino-1-methyluracil |
Formule moléculaire |
C9H16N4O2 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
6-amino-5-(butylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-3-4-5-11-6-7(10)13(2)9(15)12-8(6)14/h11H,3-5,10H2,1-2H3,(H,12,14,15) |
Clé InChI |
ZALYXLITGCUJNX-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(N(C(=O)NC1=O)C)N |
SMILES canonique |
CCCCNC1=C(N(C(=O)NC1=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



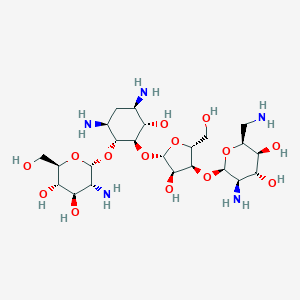
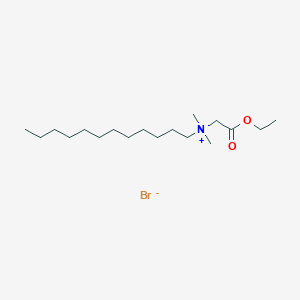

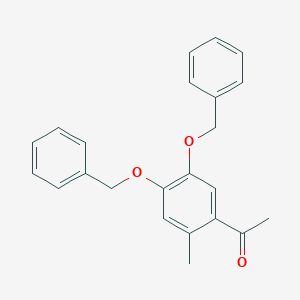
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)
